molecular formula C18H31N3O4 B5652174 (4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5652174
M. Wt: 353.5 g/mol
InChI Key: DWRHDKAWGONTDZ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole compounds involves multi-step chemical processes. For instance, Kumar et al. (2004) described the synthesis of a related compound through a five-step process with a 30% overall yield, highlighting the complexity and efficiency challenges in synthesizing such compounds (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often features planar segments, with angles and bonds indicating potential sites for chemical interactions. Rodier et al. (1994) detailed the planarity and angles within a similar compound, providing insight into the spatial arrangement and potential reactivity of such molecules (Rodier et al., 1994).

Chemical Reactions and Properties

Pyrazole compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and condensation. Fussell et al. (2012) reported a three-step synthesis involving such reactions, demonstrating the compound's reactivity and the potential for creating complex derivatives (Fussell et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including crystallinity and solubility, are crucial for their practical applications. Khan et al. (2013) described the crystallization and hydrogen bonding in a related compound, which are essential factors in determining its physical state and interaction with solvents (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are defined by the compound's functional groups and molecular structure. Galenko et al. (2015) explored the catalytic reactions of a related compound, shedding light on its chemical behavior and potential for synthesis in different chemical environments (Galenko et al., 2015).

properties

IUPAC Name

[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O4/c1-6-25-10-9-21-15(11-14(2)19-21)16(22)20-8-7-18(23,13-24-5)17(3,4)12-20/h11,23H,6-10,12-13H2,1-5H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRHDKAWGONTDZ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CCC(C(C2)(C)C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CC[C@](C(C2)(C)C)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.